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The discovery and subsequent development of phthalocyanine green pigments marked a

pivotal moment in the chemistry of synthetic colorants. Building on the foundation of the

intensely blue copper phthalocyanine, chemists unlocked a new realm of vibrant and

exceptionally stable green hues that have become indispensable in a multitude of technological

applications. This in-depth guide explores the core historical development of these remarkable

pigments, detailing the key scientific breakthroughs, evolving experimental protocols, and the

quantitative data that underscore their enduring legacy.

From Accidental Blue to Intentional Green: A
Historical Overview
The journey to Phthalocyanine Green began with a serendipitous discovery in the early 20th

century. In 1907, an intensely blue, insoluble compound was first observed as a byproduct in a

chemical reaction.[1] However, it wasn't until the late 1920s that the significance of this class of

compounds, later named phthalocyanines by Sir Reginald Patrick Linstead, was recognized.[2]

Researchers at Scottish Dyes (later part of Imperial Chemical Industries, ICI) and

independently Henri de Diesbach and Edmond von der Weid in 1927, noted the formation of

intensely colored metal complexes, with copper phthalocyanine (CuPc) being a prominent

example.[1][3] The first commercial production of a copper phthalocyanine pigment, Monastral

Fast Blue B, was initiated by ICI in 1935.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b073779?utm_src=pdf-interest
https://www.benchchem.com/product/b073779?utm_src=pdf-body
https://www.benchchem.com/product/b073779?utm_src=pdf-body
https://www.chimia.ch/chimia/article/download/1965_201/7483/25841
https://www.jchemrev.com/article_182140.html
https://www.chimia.ch/chimia/article/download/1965_201/7483/25841
https://journals.indexcopernicus.com/api/file/viewByFileId/492875
https://www.chimia.ch/chimia/article/download/1965_201/7483/25841
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The transition from the brilliant blue of copper phthalocyanine to the coveted green shades was

achieved through the process of halogenation. It was discovered that the introduction of

chlorine and, later, bromine atoms onto the phthalocyanine macrocycle could systematically

shift the absorption spectrum, resulting in a range of green colors.[4] The first commercial

phthalocyanine green pigment was introduced in 1938.[5] This innovation led to the

development of two primary classes of phthalocyanine green pigments: Pigment Green 7

(chlorinated copper phthalocyanine) and Pigment Green 36 (brominated and chloro-brominated

copper phthalocyanine).[6] These pigments offered unparalleled lightfastness, chemical

resistance, and thermal stability, quickly supplanting older, less durable green colorants.[7]

Synthesis of the Precursor: Copper Phthalocyanine
(Phthalo Blue)
The industrial production of the foundational copper phthalocyanine blue pigment historically

followed two main routes: the phthalonitrile process and the phthalic anhydride-urea process.

The former, though often yielding a purer product, was reliant on the more expensive

phthalonitrile starting material.[1] The latter process, developed in 1936, offered a more

economical route.[1]

Key Industrial Synthesis Pathways for Copper
Phthalocyanine
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Caption: Industrial Synthesis Routes to Copper Phthalocyanine.

The Halogenation Revolution: Crafting
Phthalocyanine Greens
The transformation of blue copper phthalocyanine into green pigments is achieved by the

electrophilic substitution of hydrogen atoms on the aromatic rings with halogen atoms, primarily

chlorine and bromine. The degree and type of halogenation determine the final shade of green.
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From Blue to Green: The Halogenation Pathway

Click to download full resolution via product page

Caption: General Halogenation Pathway of Copper Phthalocyanine.

Quantitative Data from Historical Synthesis Methods
The following tables summarize quantitative data extracted from historical patents and

literature, illustrating the evolution of synthesis methodologies for Phthalocyanine Green
pigments.

Table 1: Evolution of Chlorination Processes for Pigment Green 7
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Parameter
Early Process (ca.

1940s)

Mid-Century Process

(ca. 1950s-1960s)

Later Process (ca.

1970s-1980s)

Starting Material
Copper

Phthalocyanine

Copper

Phthalocyanine

Copper

Phthalocyanine

Chlorinating Agent Chlorine Gas
Chlorine Gas, Sulfur

Dichloride
Sulfuryl Chloride

Reaction Medium Fluidized bed of NaCl Chlorsulfonic Acid

Aluminum

Chloride/Sulfuryl

Chloride mixture

Catalyst -
Antimony Trichloride,

Iodine Monochloride

Cuprous Chloride,

Sulfur Monochloride

Temperature
200 - 410 °C (gradual

increase)
30 - 115 °C 75 - 200 °C

Pressure Atmospheric Atmospheric 1 - 100 bars

Approx. Chlorine

Atoms
12 - 13 12 - 15 14 - 15.5

Yield
Not explicitly stated,

likely lower
~92.5%

High (not explicitly

quantified)

Table 2: Synthesis of Bromo- and Chloro-Bromo-Phthalocyanines (Pigment Green 36)
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Parameter Mixed Halogenation Process (ca. 1960s)

Starting Material Copper Phthalocyanine

Brominating Agent Elemental Bromine

Chlorinating Agent Chlorine Gas

Reaction Medium Aluminum Chloride/Sulfur Dioxide melt

Catalyst Iodine, Ferric Chloride

Bromination Temperature 52 - 65 °C

Chlorination Temperature 90 - 130 °C (gradual increase)

Approx. Halogen Atoms ~3.4 Br, ~12 Cl

Yield Not explicitly stated

Experimental Protocols from Historical Literature
The following protocols are generalized representations based on descriptions found in

historical patents. They are intended to provide an overview of the methodologies and should

be adapted with modern safety standards and laboratory practices.

Protocol 1: Chlorination of Copper Phthalocyanine in a
Eutectic Salt Melt (Basis for Pigment Green 7)
This method is a common theme in several mid-20th-century patents for producing highly

chlorinated copper phthalocyanine.

Workflow for Eutectic Salt Melt Chlorination
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Caption: Workflow: Eutectic Salt Melt Chlorination.

Methodology:
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Melt Preparation: A eutectic mixture of anhydrous aluminum chloride and sodium chloride is

prepared in a suitable reaction vessel equipped with a stirrer, gas inlet, and condenser.

Reactant Addition: Copper phthalocyanine and a catalyst, such as ferric chloride or cuprous

chloride, are added to the molten salt.[8]

Heating and Chlorination: The mixture is heated to a temperature range of 180-200 °C.[8]

Chlorine gas is then bubbled through the reaction mass.

Reaction: The reaction is allowed to proceed for several hours at the elevated temperature

with continuous chlorine sparging.

Work-up: After the reaction is complete, the hot melt is carefully "drowned" by pouring it into

a large volume of water or dilute acid. This decomposes the aluminum chloride complex and

precipitates the crude chlorinated pigment.

Purification: The precipitated pigment is isolated by filtration and washed extensively with

water until the filtrate is neutral to remove residual salts and acid.

Drying: The final pigment is dried in an oven to yield Pigment Green 7.

Protocol 2: Two-Stage Halogenation for Chloro-Bromo
Phthalocyanine (Basis for Pigment Green 36)
This protocol is based on patent literature describing the synthesis of mixed halogenated

phthalocyanines.

Methodology:

Bromination Stage:

A melt of aluminum chloride and sulfur dioxide is prepared in an autoclave.

Copper phthalocyanine is added to the melt.

Elemental bromine is introduced, and the mixture is stirred at a temperature of 52-65 °C

for approximately 2 hours.
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The autoclave is flushed with an inert gas (e.g., nitrogen) to remove unreacted bromine.

Chlorination Stage:

Catalysts such as iodine and ferric chloride are added to the reaction mixture.

The temperature is gradually raised to 90-130 °C while chlorine gas is passed into the

mixture over a period of several hours.

Work-up and Purification:

The reaction mass is cooled and then drowned in an ice/acid slush.

The precipitated bright green pigment is isolated by filtration, washed with water until acid-

free, and dried.

Conclusion
The historical development of phthalocyanine green pigments is a testament to the power of

systematic chemical modification. From the initial serendipitous discovery of a vibrant blue

compound, chemists have been able to rationally design and synthesize a family of green

pigments with unparalleled stability and performance. The transition from early, often harsh,

manufacturing processes to more controlled and efficient methods, as documented in the

patent literature, highlights the continuous innovation in the field of industrial chemistry. The

foundational principles established in the mid-20th century continue to underpin the production

of these vital colorants, which remain at the forefront of high-performance pigment technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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